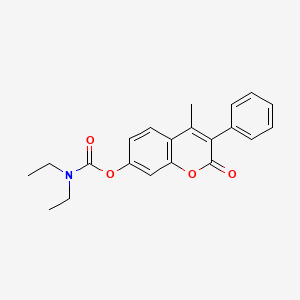

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate

描述

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate is a coumarin-derived compound featuring a diethylcarbamate group at the 7-position, a methyl group at the 4-position, and a phenyl substituent at the 3-position of the chromene core. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-diabetic properties. Structural characterization and synthesis of related coumarin derivatives often employ techniques such as X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods (NMR, HRMS) .

属性

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-11-12-17-14(3)19(15-9-7-6-8-10-15)20(23)26-18(17)13-16/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZNNTJUYHEYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

化学反应分析

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Potential therapeutic agent for conditions such as cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate involves its interaction with various molecular targets. It is believed to exert its effects by:

Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways.

Interacting with DNA: It may bind to DNA, affecting replication and transcription processes.

Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cell growth and apoptosis.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Functional Groups

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Oxime

- Substituents : Hydroxy group at 7-position, carbaldehyde oxime at 8-position.

- Key Differences : Lacks the diethylcarbamate group and phenyl substituent.

4-[4-(Heptyloxy)benzoyloxy]phenyl 2-Oxo-7-Trifluoromethyl-2H-chromene-3-carboxylate

- Substituents : Trifluoromethyl group at 7-position, heptyloxy chain via a benzoyloxy linker.

- Key Differences : The trifluoromethyl group enhances lipophilicity, while the heptyloxy chain promotes liquid crystalline behavior.

- Properties : Studied for liquid crystal applications; structural comparisons with analogs highlight the role of alkyl chain length in mesophase stability .

Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate

- Substituents: Diethylamino group at 7-position, methyl ester at 3-position.

- Key Differences: Replaces diethylcarbamate with a diethylamino group, altering electronic effects (strong electron-donating character).

- Synthesis: Prepared via condensation of 4-(diethylamino)-2-hydroxybenzaldehyde and dimethyl malonate in methanol .

[3-(4-Chlorophenyl)-4-oxo-2-(Trifluoromethyl)chromen-7-yl] 4-Methylbenzoate

- Substituents : 4-Chlorophenyl at 3-position, trifluoromethyl at 2-position, 4-methylbenzoate ester at 7-position.

- Key Differences : Chlorine and trifluoromethyl groups increase molecular weight (458.8 g/mol) and lipophilicity (XLogP3 = 6.5).

- Properties : High topological polar surface area (52.6 Ų) suggests moderate solubility despite high XLogP3 .

4-Methyl-2-oxo-2H-chromen-7-yl 4-Ethoxybenzoate

Functional Implications of Substituents

- Diethylcarbamate vs.

- Trifluoromethyl Groups : Enhance lipid solubility and bioavailability but may introduce steric hindrance.

- Phenyl vs. Chlorophenyl : Chlorine increases molecular weight and electron-withdrawing effects, which could influence binding interactions.

生物活性

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the coumarin family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a coumarin backbone with a diethylcarbamate moiety, which is believed to enhance its pharmacological properties.

Research indicates that coumarins exhibit a variety of biological activities through several mechanisms:

- Antioxidant Activity : Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Several studies have demonstrated the ability of coumarins to inhibit bacterial and fungal growth.

- Antitumor Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy.

- Anti-inflammatory Effects : Coumarins can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study by Singhuber et al. (2011) investigated the antioxidant properties of various coumarins, including derivatives similar to this compound. The results indicated significant free radical scavenging activity, with IC50 values demonstrating potency comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| 4-Methyl-2-oxo-coumarin | 23.5 |

| Trolox (control) | 15.0 |

Antimicrobial Activity

Research has shown that 4-methyl-2-oxo-coumarin derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. In vitro tests revealed minimum inhibitory concentrations (MICs) in the low micromolar range.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Candida albicans | 8 |

Antitumor Activity

In vitro assays conducted on human cancer cell lines demonstrated that the compound induces apoptosis and inhibits proliferation. The following table summarizes findings from several studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 18.3 |

| HeLa (cervical cancer) | 22.7 |

Case Studies

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various coumarin derivatives, including 4-methyl-2-oxo-coumarin on MCF-7 cells. The results indicated that treatment led to a significant decrease in cell viability and increased levels of apoptosis markers.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of coumarin derivatives against clinical isolates of bacteria and fungi. The study concluded that compounds with a carbamate group exhibited enhanced activity compared to their non-carbamate counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。